2-Azidopropane
Overview
Description
Synthesis Analysis
The synthesis of azido compounds can be achieved through various methods. For instance, the synthesis of 2-azidoamines from alkenes is reported using an iron-catalyzed difunctionalization reaction, which is an operationally simple method that tolerates a wide array of alkene substrates . Additionally, the enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide has been used to synthesize regio- and enantioselective 1-azido-2-arylpropan-2-ols . These methods highlight the synthetic accessibility of azido-functionalized compounds, which could be extrapolated to the synthesis of 2-azidopropane.
Molecular Structure Analysis
The molecular structure of azido compounds can significantly influence their physical and chemical properties. For example, the X-ray crystallographic analysis of 2'-azido modified RNAs reveals that the azido group supports the C3'-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns . Although this study focuses on azido-modified nucleosides, it provides insight into the potential structural implications of azido groups in other molecular contexts, which could be relevant for understanding the structure of 2-azidopropane.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds are influenced by the presence of the azido group. For instance, the azido group can enhance the nuclease resistance of siRNA and allow for additional chemical reactivity . The photoinitiation efficiency of ABAP is also noted to be considerably higher than that of benzoin under similar conditions, indicating the potential for azido compounds to exhibit unique photophysical properties . These properties are important when considering the applications and behavior of 2-azidopropane in various chemical environments.
Scientific Research Applications
Synthesis and Molecular Structure Analysis
- Synthesis of 2-Methyl-2-Nitro-1-Azidopropane : A study demonstrated the synthesis of 2-Methyl-2-Nitro-1-Azidopropane through condensation, substitution, and azideation reactions. The molecular structure of this compound was analyzed using MS, IR, and 1H-NMR spectrometries, providing insights into its chemical properties (Wang, Li, Chen, & Ou, 1998).
Chemical Reactions and Applications
- Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition : Research on the cycloaddition of azides to alkynes to form 1H-[1,2,3]-triazoles used primary, secondary, and tertiary alkyl azides, including an azido sugar. This study highlighted the utility of 2-azidopropane derivatives in synthesizing [1,2,3]-triazoles, which are valuable in peptide chemistry (Tornøe, Christensen, & Meldal, 2002).
Pharmaceutical Applications
- Zidovudine Matrix Tablets : A study involving the development of Zidovudine matrix tablets used 2-azidopropane derivatives. These compounds were used to modulate drug release, leading to improved efficacy and patient compliance. This application demonstrates the importance of 2-azidopropane derivatives in the pharmaceutical industry (Santos, Pina, Marques, & de Carvalho, 2013).
Radical-mediated Degradation Studies
- Characterization of AIBN Degradant : The decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN), a compound related to 2-azidopropane, was studied to monitor oxidative environments in pharmaceutical compounds. This research underscores the significance of azido compounds in studying radical-mediated degradation (Wells-Knecht & Dunn, 2019).
Radical-Nucleophilic Reactions
- Preparation and ESR Studies of α-Nitro Azides : The preparation of 2-Azido-2-nitropropane and its reactions were explored. This included studying the radical-nucleophilic (SRN1) reactions and electron spin resonance (ESR) to understand the behavior of α-nitro azides, a category which includes 2-azidopropane derivatives (Al-khalil, Bowman, & Symons, 1986).
properties
IUPAC Name |
2-azidopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLTWYYNOLDSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496683 | |
Record name | 2-Azidopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidopropane | |
CAS RN |
691-57-6 | |
Record name | 2-Azidopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.